molecular formula C7H5BrN2O B2953980 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1531566-06-9

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B2953980
CAS No.: 1531566-06-9
M. Wt: 213.034
InChI Key: HHVDENHKPJOSRB-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula C7H5BrN2O It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 4th position and a ketone group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an amino derivative, while reduction of the ketone group would produce an alcohol derivative.

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the ketone group may play crucial roles in binding to these targets and modulating their activity. Further research is needed to fully understand the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may confer specific biological activities not seen in its chloro or iodo analogs. This makes it a valuable compound for the development of new chemical entities and therapeutic agents.

Biological Activity

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS No. 1393575-84-2) is a heterocyclic compound with significant biological activity that has garnered attention in pharmacological research. Its unique structural features contribute to its potential therapeutic applications, particularly in oncology and neurology.

  • Molecular Formula : C7H7BrN2
  • Molecular Weight : 199.05 g/mol
  • CAS Number : 1393575-84-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. This compound has shown promising results in inhibiting specific kinases and enzymes that play critical roles in cancer cell proliferation and survival.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have indicated that this compound exhibits potent inhibitory effects against several cancer cell lines. Its mechanism involves the inhibition of key kinases associated with tumor growth.
    • A structure-activity relationship (SAR) analysis revealed that modifications at the bromine position can enhance its anticancer efficacy.
  • Neuroprotective Effects :
    • Research has also highlighted its neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. The compound may exert its effects by modulating neurotransmitter systems and reducing oxidative stress.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound possesses anti-inflammatory activity, which could be beneficial in managing conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in various cancer cell lines; specific kinase inhibition
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress
Anti-inflammatoryExhibits anti-inflammatory properties; potential for chronic inflammation management

Case Studies

  • Case Study on Anticancer Activity :
    • In a study examining the effects of this compound on human leukemia cells, it was found to induce apoptosis through the activation of caspase pathways. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug.
  • Neuroprotection in Animal Models :
    • A recent animal study demonstrated that administration of this compound significantly improved cognitive function in models of Alzheimer's disease. The neuroprotective effects were attributed to the reduction of amyloid-beta plaques and tau phosphorylation.

Research Findings

Recent literature reviews have consolidated findings on the biological activities of pyrrolopyridines, including this compound. These reviews emphasize the compound's therapeutic potential across multiple domains:

  • Cancer Therapy : Highlighting its role as a kinase inhibitor and its effectiveness against resistant cancer types.
  • Neurological Disorders : Discussing its mechanisms in protecting neuronal cells and enhancing synaptic plasticity.

Properties

IUPAC Name

4-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-9-5-3-10-7(11)6(4)5/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVDENHKPJOSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CC(=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531566-06-9
Record name 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
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